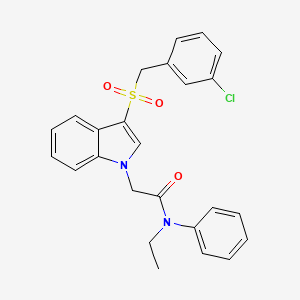![molecular formula C22H21ClFN3O3 B11289081 2-[1-(4-chlorophenyl)-3-cyclopentyl-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11289081.png)
2-[1-(4-chlorophenyl)-3-cyclopentyl-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-chlorophenyl)-3-cyclopentyl-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a cyclopentyl ring, and a fluorophenylacetamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-3-cyclopentyl-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The initial step involves the reaction of 4-chlorophenyl isocyanate with cyclopentanone to form the imidazolidinone core. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Acylation: The imidazolidinone intermediate is then acylated with 3-fluorophenylacetic acid chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to ensure consistent reaction conditions and improved safety.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using advanced purification techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chlorophenyl)-3-cyclopentyl-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl and fluorophenyl moieties, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Iodinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazolidinone derivatives.
Biology
In biological research, it is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes or receptors could make it useful in treating certain diseases.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-3-cyclopentyl-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-[1-(4-chlorophenyl)-3-cyclopentyl-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide: Similar structure but with a different position of the fluorine atom.
2-[1-(4-chlorophenyl)-3-cyclopentyl-2,5-dioxoimidazolidin-4-yl]-N-(3-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of 2-[1-(4-chlorophenyl)-3-cyclopentyl-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21ClFN3O3 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-3-cyclopentyl-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H21ClFN3O3/c23-14-8-10-18(11-9-14)27-21(29)19(26(22(27)30)17-6-1-2-7-17)13-20(28)25-16-5-3-4-15(24)12-16/h3-5,8-12,17,19H,1-2,6-7,13H2,(H,25,28) |
InChI Key |
MXBNDGDGXWVRDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11289008.png)


![N-(2,5-dimethoxyphenyl)-5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11289020.png)
![2-ethyl-3-(4-methoxyphenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11289023.png)
![3-benzyl-1-(4-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11289032.png)
![2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11289036.png)
![2-{4-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine](/img/structure/B11289041.png)

![2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11289060.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11289064.png)
![3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B11289066.png)
![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11289068.png)
![2-(4-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11289075.png)
